molecular formula C15H22ClNO4S B226342 4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide

4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide

Cat. No. B226342
M. Wt: 347.9 g/mol
InChI Key: XHNFGJUOMQCPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the class of benzamides and has been found to have potent analgesic effects. AH-7921 has been researched extensively due to its potential use as a painkiller, but its use is restricted in many countries due to its high abuse potential.

Mechanism of Action

4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system.
Biochemical and physiological effects:
4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide has been found to have potent analgesic effects, similar to other opioids. It also has sedative and respiratory depressant effects, which can be dangerous if taken in high doses. 4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide has also been found to have addictive properties, leading to its classification as a controlled substance in many countries.

Advantages and Limitations for Lab Experiments

4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide has been used extensively in laboratory experiments to study its analgesic effects and potential use in treating opioid addiction. Its potent analgesic effects make it a useful tool in studying pain pathways in the central nervous system. However, its high abuse potential and potential for addiction make it difficult to use in long-term studies.

Future Directions

Further research is needed to fully understand the potential uses and limitations of 4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide. Future studies could focus on developing safer and more effective painkillers based on its chemical structure. Additionally, more research is needed to fully understand the addictive properties of 4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide and to develop effective treatments for opioid addiction.

Synthesis Methods

4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with cycloheptylamine. The resulting product is then purified through recrystallization to obtain pure 4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide.

Scientific Research Applications

4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide has been extensively researched for its potential use as a painkiller. It has been found to have potent analgesic effects and is effective in treating both acute and chronic pain. 4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.

properties

Product Name

4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide

Molecular Formula

C15H22ClNO4S

Molecular Weight

347.9 g/mol

IUPAC Name

4-chloro-N-cycloheptyl-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H22ClNO4S/c1-20-13-10-15(14(21-2)9-12(13)16)22(18,19)17-11-7-5-3-4-6-8-11/h9-11,17H,3-8H2,1-2H3

InChI Key

XHNFGJUOMQCPTG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2CCCCCC2

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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